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Compound of Interest

Compound Name: 4-(Chloromethyl)phenylacetic acid

Cat. No.: B1626303 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-
(Chloromethyl)phenylacetic acid, a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals. A thorough understanding of its spectral signature is

paramount for researchers, scientists, and drug development professionals to ensure purity,

confirm structural integrity, and monitor reaction kinetics. This document will delve into the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering

both theoretical underpinnings and practical insights into the interpretation of these spectra.

Molecular Structure and Spectroscopic Overview
4-(Chloromethyl)phenylacetic acid (C₉H₉ClO₂) possesses a molecular weight of 184.62

g/mol .[1] Its structure, featuring a carboxylic acid moiety and a chloromethyl group attached to

a benzene ring in a para substitution pattern, gives rise to a unique and identifiable

spectroscopic fingerprint. This guide will dissect this fingerprint to provide a comprehensive

understanding of the molecule's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-(Chloromethyl)phenylacetic acid, both ¹H and ¹³C NMR provide critical

information for structural verification.

Predicted ¹H NMR Spectral Data
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The proton NMR spectrum of 4-(Chloromethyl)phenylacetic acid is expected to exhibit

distinct signals corresponding to the aromatic, benzylic, and carboxylic acid protons. The

predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are

summarized below.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

Carboxylic Acid (-

COOH)
~11-12 Singlet (broad) 1H

Aromatic Protons

(AA'BB' system)
~7.3-7.4 Multiplet 4H

Benzylic Protons (-

CH₂Cl)
~4.6 Singlet 2H

Methylene Protons (-

CH₂COOH)
~3.6 Singlet 2H

Interpretation of the ¹H NMR Spectrum
Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to

the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet

in the downfield region of the spectrum, around 11-12 ppm. Its broadness is a result of

hydrogen bonding and chemical exchange.

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region

(7.3-7.4 ppm). Due to the para-substitution, they will form a complex second-order splitting

pattern known as an AA'BB' system, which may appear as a multiplet.

Benzylic Protons (-CH₂Cl): The two protons of the chloromethyl group are adjacent to an

electronegative chlorine atom and the aromatic ring, leading to a downfield shift to

approximately 4.6 ppm. These protons are chemically equivalent and will appear as a sharp

singlet as there are no adjacent protons to couple with.

Methylene Protons (-CH₂COOH): The two protons of the methylene group adjacent to the

carboxylic acid are also deshielded and will appear as a singlet around 3.6 ppm.
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Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

predicted chemical shifts for the distinct carbon atoms of 4-(Chloromethyl)phenylacetic acid
are presented below.

Carbon Assignment Predicted Chemical Shift (ppm)

Carboxylic Acid Carbonyl (-COOH) ~178

Aromatic Quaternary Carbon (-C-CH₂COOH) ~136

Aromatic Quaternary Carbon (-C-CH₂Cl) ~138

Aromatic CH Carbons ~129-131

Benzylic Carbon (-CH₂Cl) ~45

Methylene Carbon (-CH₂COOH) ~41

Interpretation of the ¹³C NMR Spectrum
Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded carbon in

the molecule, appearing at approximately 178 ppm.

Aromatic Carbons: The two quaternary carbons of the benzene ring, attached to the

methylene groups, will appear in the range of 136-138 ppm. The four aromatic CH carbons

will have chemical shifts in the region of 129-131 ppm.

Aliphatic Carbons: The benzylic carbon of the chloromethyl group is expected around 45

ppm, while the methylene carbon adjacent to the carboxylic acid will be found at

approximately 41 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-(Chloromethyl)phenylacetic acid will be dominated by

absorptions from the carboxylic acid and the substituted benzene ring.
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Predicted FT-IR Spectral Data
Vibrational Mode

Predicted Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (Carboxylic Acid) 2500-3300 Strong, Broad

C-H Stretch (Aromatic) 3000-3100 Medium

C-H Stretch (Aliphatic) 2850-3000 Medium

C=O Stretch (Carboxylic Acid) 1700-1725 Strong

C=C Stretch (Aromatic) 1600, 1450 Medium-Weak

C-O Stretch (Carboxylic Acid) 1200-1300 Strong

C-Cl Stretch 600-800 Medium-Strong

Interpretation of the FT-IR Spectrum
O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the

hallmark of a hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ corresponds

to the carbonyl stretching vibration of the carboxylic acid.

Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretching vibrations are typically

observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: Absorptions due to the carbon-carbon stretching vibrations within

the benzene ring are expected around 1600 cm⁻¹ and 1450 cm⁻¹.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid

group will give a strong band in the 1200-1300 cm⁻¹ region.

C-Cl Stretch: The presence of the chloromethyl group will be indicated by a medium to

strong absorption in the fingerprint region, between 600-800 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum Data
For 4-(Chloromethyl)phenylacetic acid (MW = 184.62), the mass spectrum obtained by

electron ionization (EI) is expected to show a molecular ion peak and several characteristic

fragment ions.

m/z Proposed Fragment Ion Proposed Origin

184/186 [M]⁺
Molecular ion (presence of ³⁵Cl

and ³⁷Cl isotopes)

149 [M - Cl]⁺ Loss of a chlorine radical

139 [M - COOH]⁺
Loss of the carboxylic acid

group

125 [C₈H₉O₂]⁺
Benzylic cleavage with loss of

CH₂Cl

91 [C₇H₇]⁺

Tropylium ion, a common

fragment for benzyl

compounds

Interpretation of the Mass Spectrum
Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks at m/z 184 and

186, with an intensity ratio of approximately 3:1, which is characteristic of the natural

abundance of the ³⁵Cl and ³⁷Cl isotopes.

Key Fragmentations: The fragmentation pattern will be dictated by the weakest bonds and

the stability of the resulting fragments.

Loss of a chlorine radical (Cl•) from the molecular ion would result in a fragment at m/z

149.

Decarboxylation (loss of •COOH) would lead to a fragment at m/z 139.
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Cleavage of the C-C bond between the aromatic ring and the acetic acid side chain is

unlikely as a primary fragmentation pathway.

A significant peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), is

expected due to the benzylic nature of the compound.

Fragmentation Pathway

[C₉H₉ClO₂]⁺˙
m/z 184/186

[C₉H₉O₂]⁺
m/z 149- •Cl

[C₈H₈Cl]⁺
m/z 139

- •COOH

[C₇H₇]⁺
m/z 91

- CH₂Cl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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